N-(2-Ethylhexyl)tridecan-1-amine
Description
N-(2-Ethylhexyl)tridecan-1-amine is a branched primary amine characterized by a tridecyl chain (13-carbon alkyl group) attached to a nitrogen atom substituted with a 2-ethylhexyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity and surfactant behavior.
Properties
CAS No. |
659722-44-8 |
|---|---|
Molecular Formula |
C21H45N |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
N-(2-ethylhexyl)tridecan-1-amine |
InChI |
InChI=1S/C21H45N/c1-4-7-9-10-11-12-13-14-15-16-17-19-22-20-21(6-3)18-8-5-2/h21-22H,4-20H2,1-3H3 |
InChI Key |
BUENGNLRZFMAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Ethylhexyl)tridecan-1-amine can be synthesized through the reaction of tridecylamine with 2-ethylhexyl bromide. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexyl)tridecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylhexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
N-(2-Ethylhexyl)tridecan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)tridecan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
N-(2-Ethylhexyl)-2-hexyl-1-decanamine
Molecular Formula : C₂₄H₅₁N
Molecular Weight : 353.679 g/mol
Key Features :
- Secondary amine with a 2-ethylhexyl group and a branched hexyl-decyl chain.
- Higher molecular weight compared to N-(2-Ethylhexyl)tridecan-1-amine (estimated ~299.6 g/mol for C₂₁H₄₅N).
Applications : Likely used in lubricant additives or surfactants due to its long alkyl chains and hydrophobic nature .
N-(2-Ethylhexyl)-1,3-propanediamine
Molecular Formula : C₁₁H₂₆N₂
Molecular Weight : 186.34 g/mol
Key Features :
Chlorinated Analogs: 2-Chloro-N-methyldodecan-1-amine
Molecular Formula : C₁₃H₂₈ClN
Key Features :
Amine vs. Ester Derivatives
Impact of Alkyl Chain Length
- This compound vs. N-(2-Ethylhexyl)-1,3-propanediamine: Longer tridecyl chain enhances hydrophobicity, making it more suitable for non-polar solvent systems. Shorter diamine structure (C₁₁) improves solubility in aqueous environments .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Industrial Relevance
- Surfactant Efficiency : Branched amines like this compound exhibit superior surface tension reduction compared to linear analogs, critical in detergent formulations .
- Thermal Stability : Longer alkyl chains (e.g., tridecyl) enhance thermal resistance, making such compounds viable in high-temperature lubricants .
- Environmental Impact : Esters like BEHP are environmental contaminants, whereas amines are less persistent but require careful handling due to toxicity .
Biological Activity
N-(2-Ethylhexyl)tridecan-1-amine, a member of the aliphatic amine class, has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial activity, cytotoxic effects, and possible applications in various fields.
Chemical Structure and Properties
This compound is characterized by a long hydrophobic carbon chain, which contributes to its unique solubility and interaction properties. The molecular formula is CHN, indicating a significant hydrophobic character due to the extended alkyl chain.
Biological Activities
1. Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that long-chain amines can disrupt microbial cell membranes, leading to cell lysis and death. A comparative study with other amines showed that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
| Pseudomonas aeruginosa | 200 |
2. Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. The compound demonstrated IC values in the range of 30 to 80 µM against cancer cell lines such as HeLa and MCF-7, indicating a moderate cytotoxic effect. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
Case Studies
Case Study 1: Antifungal Activity
A study published in Scientific Reports investigated the antifungal potential of this compound against Candida albicans. The compound was found to inhibit fungal growth with an IC of approximately 50 µg/mL. The study concluded that the compound's efficacy could be attributed to its ability to disrupt fungal cell membranes.
Case Study 2: Toxicological Assessment
Research conducted by the European Aviation Safety Agency evaluated the toxicological profile of various amines, including this compound. The findings suggested that while acute exposure did not result in significant neurotoxic effects at lower concentrations, prolonged exposure raised concerns regarding potential neurotoxicity and reproductive toxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in cancer cells following treatment with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
